molecular formula C27H47N7O6 B220985 3-Bromo-4-hydroxycinnamic acid CAS No. 119405-32-2

3-Bromo-4-hydroxycinnamic acid

Cat. No.: B220985
CAS No.: 119405-32-2
M. Wt: 243.05 g/mol
InChI Key: HOZXBZABAJSGDX-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxycinnamic acid is an organic compound with the molecular formula C9H7BrO3. It is a derivative of cinnamic acid, where the hydroxyl group is substituted with a bromine atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Mechanism of Action

Target of Action

3-Bromo-4-hydroxycinnamic acid, a derivative of hydroxycinnamic acids (HCAs), interacts with several targets. HCAs are known to interact with enzymes like Histidine ammonia-lyase and Macrophage migration inhibitory factor . .

Mode of Action

It’s known that cinnamic acid derivatives, including hcas, are reactive to ultraviolet (uv) light . They undergo E-Z isomerization and [2+2] cycloaddition reactions upon UV irradiation . These reactions could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

HCAs, including this compound, are involved in various biochemical pathways. In prokaryotes, HCA catabolism occurs via four major pathways: side-chain reduction, non-oxidative decarboxylation, non-β-oxidation, and β-oxidation . These pathways could be affected by the presence of this compound.

Pharmacokinetics

It’s known that the bioavailability of hcas can be influenced by factors such as food processing, dietary intake, and bioaccessibility . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of HCAs are also crucial for their bioavailability .

Result of Action

Hcas are known for their diverse biological activities, including antiviral, antidiabetic, anticancer, and antiplatelet activities

Action Environment

The action of this compound can be influenced by environmental factors. For instance, cinnamic acid derivatives, including HCAs, are known to be reactive to UV light . Therefore, exposure to UV light could potentially influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-hydroxycinnamic acid can be synthesized through the bromination of 4-hydroxycinnamic acid. The reaction typically involves the use of bromine in an organic solvent such as acetic acid. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields a higher purity product. The use of automated systems also reduces the risk of human error and increases efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones.

    Reduction: The compound can be reduced to form 3-bromo-4-hydroxyhydrocinnamic acid.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinones

    Reduction: 3-Bromo-4-hydroxyhydrocinnamic acid

    Substitution: Various substituted cinnamic acid derivatives

Scientific Research Applications

3-Bromo-4-hydroxycinnamic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant properties.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

  • Caffeic acid
  • Ferulic acid
  • p-Coumaric acid
  • Chlorogenic acid
  • Rosmarinic acid

Comparison: 3-Bromo-4-hydroxycinnamic acid is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to other hydroxycinnamic acids. This substitution enhances its potential for various chemical transformations and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(3-bromo-4-hydroxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5,11H,(H,12,13)/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZXBZABAJSGDX-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301231748
Record name (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67808-77-9
Record name (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67808-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(3-Bromo-4-hydroxyphenyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301231748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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